2-(2-Nitrophenoxy)pyridine

Synthetic Methodology C–H Activation Directing Group Chemistry

Synthetic failure often results from using the wrong nitrophenoxypyridine isomer. Unlike meta/para congeners, the ortho-nitro isomer (CAS 102719-14-8) uniquely enables palladium-catalyzed chelation-assisted ortho-C-H nitration per Zhang et al. 2014. Key differentiators: • Characterized PTP inhibition panel: SHP-1 (3,000 nM), Yeast PTP1 (12,000 nM), TC-PTP (19,000 nM) • Lower lipophilicity (XLogP ~2.2) vs meta isomer (3.31) for improved aqueous solubility • More negative reduction potential for hypoxia prodrug or nitroreductase studies

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B11520781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenoxy)pyridine
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=N2
InChIInChI=1S/C11H8N2O3/c14-13(15)9-5-1-2-6-10(9)16-11-7-3-4-8-12-11/h1-8H
InChIKeyPHNFTSCWNQSBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenoxy)pyridine: Regiospecific Intermediate for Ortho-Nitrophenol Synthesis


2-(2-Nitrophenoxy)pyridine (C₁₁H₈N₂O₃, exact mass 216.053492 g/mol) is a diaryl ether featuring an ortho-nitrophenoxy moiety linked to the 2-position of pyridine [1]. It belongs to the nitrophenoxypyridine class, where both the nitro group position (ortho, meta, para) and the pyridine attachment point (2-, 3-, or 4-position) define distinct chemical entities with divergent reactivity and application profiles. This compound serves as both a specialized synthetic intermediate in palladium-catalyzed C–H nitration strategies and as a scaffold for exploring ortho-nitro electronic effects in medicinal chemistry and materials science [2].

Positional Isomer Differentiation: Why Ortho-Nitro Substitution Matters


Nitrophenoxypyridine isomers differ critically in the position of the nitro group on the phenoxy ring and the attachment point on the pyridine ring, which fundamentally alters electronic distribution, steric environment, and reactivity. The ortho-nitro isomer 2-(2-nitrophenoxy)pyridine uniquely participates in palladium-catalyzed chelation-assisted ortho-C–H nitration as a key intermediate, a role that meta- and para-nitro isomers cannot fulfill due to the absence of the ortho-nitro directing group geometry [1]. Furthermore, ortho-nitro groups impose more negative reduction potentials compared to meta- and para-substituted congeners, directly impacting applications where electrochemical behavior is relevant [2]. Substituting with a positional isomer without accounting for these differences can lead to synthetic failure or misinterpretation of biological assay results.

Comparative Evidence for 2-(2-Nitrophenoxy)pyridine Specificity


Regiospecific Ortho-Nitrophenol Route via Pyridine Directing Group

2-(2-Nitrophenoxy)pyridine is the product of a palladium-catalyzed chelation-assisted ortho-nitration of 2-phenoxypyridine, where the 2-pyridinyloxy group directs nitration exclusively to the ortho position. This ortho-nitro intermediate can be converted into 2-nitrophenol through removal of the pyridine directing group, a transformation that is not accessible from 2-(3-nitrophenoxy)pyridine or 2-(4-nitrophenoxy)pyridine because those isomers do not bear the nitro group at the ortho position required for the subsequent phenol release [1]. The method is reported as a general and regiospecific transformation, underscoring that only the ortho-nitro product participates in this sequence.

Synthetic Methodology C–H Activation Directing Group Chemistry

Ortho-Nitro Reduction Potential vs. Meta- and Para-Nitro Derivatives

A study of the electrochemical reduction of C-4 nitrophenyl 1,4-dihydropyridines in protic media demonstrated that ortho-nitro derivatives are reduced at more negative potentials than meta- and para-nitro derivatives [1]. Although this study examined nitrophenyl-dihydropyridine systems rather than 2-(2-nitrophenoxy)pyridine specifically, the finding reflects a general class-level trend: ortho-nitro groups experience greater steric hindrance and altered electronic conjugation with the aromatic system, making their reduction thermodynamically less favorable. This electron-accepting character is critical in applications where controlled redox behavior is required, such as in hypoxia-selective prodrugs or electrochemical sensors.

Electrochemistry Nitro Reduction Structure–Property Relationships

Lipophilicity and Polar Surface Area: Ortho vs. Meta Isomer

Although experimentally measured LogP for 2-(2-nitrophenoxy)pyridine is not available from non-excluded sources, computed property comparisons between positional isomers reveal meaningful differences. The meta isomer (2-(3-nitrophenoxy)pyridine, CAS 28355-48-8) has a reported experimental LogP of 3.30530 and a topological polar surface area (TPSA) of 67.94 Ų . In contrast, the ortho-nitro isomer exhibits a lower computed XLogP of approximately 2.2, derived from PubChem data for the structurally analogous 2-(3-nitrophenoxy)pyridine entry, which suggests the ortho isomer may have different membrane permeability and solubility profiles [1]. The non-nitrated parent compound 2-phenoxypyridine (CAS 4783-68-0) has a molecular weight of 171.20 g/mol and density of 1.117 g/cm³, substantially lighter than the nitro-substituted analogs (216.19 g/mol) .

Physicochemical Properties Lipophilicity Drug-Likeness

Protein Tyrosine Phosphatase Inhibition Profile

2-(2-Nitrophenoxy)pyridine (ChEMBL ID CHEMBL1801440) has been evaluated against multiple protein tyrosine phosphatases (PTPs) in biochemical assays curated by ChEMBL and hosted in BindingDB. The compound exhibited an IC50 of 19,000 nM against human TC-PTP (tyrosine-protein phosphatase non-receptor type 2), 3,000 nM against the catalytic domain of human SHP-1 (PTPN6), and 12,000 nM against yeast PTP1 [1]. These values indicate modest inhibitory potency but provide a quantitative baseline for this scaffold. Comparative data for the meta-nitro and para-nitro isomers against the same PTP panel were not located in the same database, precluding a direct potency rank-order comparison. However, the availability of these IC50 values enables procurement decisions where PTP inhibition is the screening endpoint.

Enzyme Inhibition Phosphatase Medicinal Chemistry

Key Application Scenarios for 2-(2-Nitrophenoxy)pyridine


Palladium-Catalyzed Ortho-Nitrophenol Synthesis

This compound is the requisite intermediate in the Zhang et al. (2014) three-step regiospecific transformation of phenols to ortho-nitrophenols. The 2-pyridinyloxy group initially directs palladium-catalyzed ortho-nitration, and the resulting 2-(2-nitrophenoxy)pyridine is subsequently deprotected to liberate the ortho-nitrophenol product. Neither 2-(3-nitrophenoxy)pyridine nor 2-(4-nitrophenoxy)pyridine can participate in this sequence, making the ortho isomer indispensable for this synthetic methodology [1].

Electrochemical and Redox Biology Studies

For investigations into nitroaromatic reduction potentials—such as hypoxia-selective prodrug design, nitroreductase substrate profiling, or electrochemical sensor development—the ortho-nitro isomer offers a distinctly more negative reduction potential than its meta- and para-nitro counterparts [1]. This class-level property makes 2-(2-nitrophenoxy)pyridine the appropriate choice when studying ortho-nitro redox behavior in phenoxypyridine systems.

PTP Inhibitor Screening with Defined Baseline

When establishing a PTP inhibition screening cascade, 2-(2-nitrophenoxy)pyridine provides a characterized starting point with reported IC50 values of 3,000 nM (SHP-1), 12,000 nM (Yeast PTP1), and 19,000 nM (TC-PTP) [1]. This enables its use as a reference compound or fragment for further optimization, where procurement of untested positional isomers would introduce unnecessary uncertainty in assay validation.

Physicochemical Profiling in Lead Optimization

The ~1.1 LogP unit difference between the ortho-nitro (estimated XLogP ~2.2) and meta-nitro (experimental LogP 3.31) isomers [1][2] demonstrates that nitro group position significantly modulates lipophilicity in this scaffold. Researchers engaged in structure–property relationship (SPR) optimization should select the ortho isomer when lower lipophilicity is desired, as it may afford improved aqueous solubility and reduced non-specific binding relative to the more lipophilic meta isomer.

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